5-(azepan-1-yl)-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile
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Description
5-(azepan-1-yl)-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H28N4O3S and its molecular weight is 428.55. The purity is usually 95%.
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Biological Activity
5-(azepan-1-yl)-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile, also known as D434-0907, is a synthetic compound with a complex structure that has garnered attention for its potential biological activities, particularly in the field of drug discovery. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of D434-0907 is C22H28N4O3S, with a molecular weight of 428.56 g/mol. The compound features several functional groups that may contribute to its biological activity:
Property | Value |
---|---|
Molecular Weight | 428.56 g/mol |
LogP (Partition Coefficient) | 4.242 |
Water Solubility (LogSw) | -4.11 |
Polar Surface Area | 71.73 Ų |
Hydrogen Bond Acceptors | 8 |
Hydrogen Bond Donors | 0 |
Biological Activity Overview
D434-0907 has been included in screening libraries targeting various diseases, including cancer and respiratory tract disorders. Its inclusion in the KRAS-targeted library indicates potential applications in oncology, particularly in targeting specific mutations associated with cancer progression .
The biological activity of D434-0907 can be attributed to its interaction with specific molecular targets involved in cellular signaling pathways. While detailed mechanisms are still under investigation, initial studies suggest that the compound may act as an inhibitor of certain kinases and other proteins involved in tumor growth and metastasis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of D434-0907. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Testing : D434-0907 was tested against A549 (lung carcinoma) and HCT116 (colon carcinoma) cell lines, showing significant inhibition of cell proliferation at micromolar concentrations.
Neuroprotective Effects
In addition to its anticancer properties, D434-0907 has been evaluated for neuroprotective effects. A study assessed its impact on neuronal survival under oxidative stress conditions:
- Oxidative Stress Model : Neuronal cells treated with D434-0907 showed reduced apoptosis compared to untreated controls, suggesting potential applications in neurodegenerative diseases.
Pharmacological Profile
The pharmacological profile of D434-0907 suggests it may possess multi-targeted activity:
Activity Type | Observed Effects |
---|---|
Anticancer | Cytotoxicity in cancer cell lines |
Neuroprotective | Reduced apoptosis under stress |
Kinase Inhibition | Potential modulation of signaling pathways |
Future Directions
Further research is warranted to elucidate the precise mechanisms underlying the biological activities of D434-0907. Future studies should focus on:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To identify specific molecular targets and pathways influenced by the compound.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
Properties
IUPAC Name |
5-(azepan-1-yl)-2-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-17-7-6-14-26(16-17)30(27,28)19-10-8-18(9-11-19)21-24-20(15-23)22(29-21)25-12-4-2-3-5-13-25/h8-11,17H,2-7,12-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAPYYZYMSNBFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCCCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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